1'-Hydroxybufuralol
Overview
Description
1’-Hydroxybufuralol is an organic compound that belongs to the class of benzofurans . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is the main metabolite of bufuralol, a non-selective β-adrenoceptor blocking agent .
Synthesis Analysis
Bufuralol 1’-hydroxylation is a prototypical reaction catalyzed by cytochrome P450 (P450) 2D6 . This enzyme is known to show debrisoquine/sparteine-type genetic polymorphism in humans . The roles of several human P450 enzymes, as well as P450 2D6, in the hydroxylation of bufuralol have been examined .
Molecular Structure Analysis
The molecular formula of 1’-Hydroxybufuralol is C16H23NO3 . Its average mass is 277.359 Da and its monoisotopic mass is 277.167786 Da .
Chemical Reactions Analysis
Bufuralol 1’-hydroxylation is a reaction catalyzed by cytochrome P450 (P450) 2D6 . This reaction is a part of the metabolism of bufuralol . At least five other minor bufuralol products are formed by human liver microsomes, in addition to 1’-hydroxybufuralol .
Physical And Chemical Properties Analysis
1’-Hydroxybufuralol has a molecular weight of 277.36 . It appears as a white to off-white solid .
Scientific Research Applications
Bufuralol Hydroxylation and Cytochrome P450 Enzymes
1'-Hydroxybufuralol is a metabolite of bufuralol, primarily formed through the hydroxylation reaction catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, in human liver microsomes. This metabolic pathway is significant in understanding drug metabolism and the role of genetic polymorphisms in individuals which affect drug efficacy and safety (Yamazaki et al., 1994).
HPLC Methods in Metabolism Studies
High-Performance Liquid Chromatography (HPLC) methods have been developed for quantifying 1'-hydroxybufuralol, providing valuable tools for studying CYP2D6-catalyzed bufuralol metabolism. These methods facilitate understanding the metabolic pathways and enzyme kinetics relevant in drug development and pharmacokinetics research (Crespi et al., 2006).
Tissue Distribution in Metabolism
The study of tissue distribution of bufuralol hydroxylase activity, including the formation of 1'-hydroxybufuralol, in various organs like the liver and kidney of Sprague-Dawley rats, contributes to a deeper understanding of metabolic activities and their variance across different tissues and sexes (Lee & Moochhala, 1989).
Microchip CE-ESI/MS in Metabolism Research
The use of polymer (SU-8) microchips integrating electrophoresis and mass spectrometry has been validated for studying bufuralol 1-hydroxylation. This technology enhances the speed and throughput in metabolism research, offering more efficient and versatile tools for drug metabolism studies (Nordman et al., 2011).
Enzyme Kinetics in Metabolism
Studies on bufuralol metabolism, including the formation of 1'-hydroxybufuralol, have elucidated the enzyme kinetics and involvement of different cytochrome P450 isozymes. This research is crucial for predicting drug interactions and individual variability in drug metabolism, impacting drug therapy and personalized medicine approaches (Kronbach et al., 1987).
Stereoselectivity in Drug Metabolism
Investigations into the stereoselectivity of bufuralol metabolism, including 1'-hydroxybufuralol formation, are key for understanding the pharmacological implications of drug chirality. This research contributes to the development of more effective and safer chiral drugs by understanding how different enantiomers are metabolically processed in the body (Narimatsu et al., 2003).
Pharmacogenetics in Drug Metabolism
Research on bufuralol metabolism, including the production of 1'-hydroxybufuralol, has provided insights into pharmacogenetic variations. Understanding the genetic factors influencing drug metabolism helps in predicting individual responses to drugs, aiding in the optimization of drug dosages and reducing adverse effects (Dayer et al., 1982).
Safety And Hazards
Future Directions
Based on the current literature, there are very few articles published on 1’-Hydroxybufuralol . Future research could focus on further understanding the roles of various P450 enzymes in the hydroxylation of bufuralol . Additionally, more studies could be conducted to explore the potential applications of 1’-Hydroxybufuralol in pharmaceuticals .
properties
IUPAC Name |
2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMTYBCXVOBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Hydroxybufuralol | |
CAS RN |
57704-16-2 | |
Record name | Ro 03-7410 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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